2-Acetamidobenzene-1-sulfonyl chloride

CAS No.: 71905-93-6

Cat. No.: VC8183657

Molecular Formula: C8H8ClNO3S

Molecular Weight: 233.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71905-93-6 |

|---|---|

| Molecular Formula | C8H8ClNO3S |

| Molecular Weight | 233.67 g/mol |

| IUPAC Name | 2-acetamidobenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H8ClNO3S/c1-6(11)10-7-4-2-3-5-8(7)14(9,12)13/h2-5H,1H3,(H,10,11) |

| Standard InChI Key | VKPQLZPZPYQFOK-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl |

| Canonical SMILES | CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

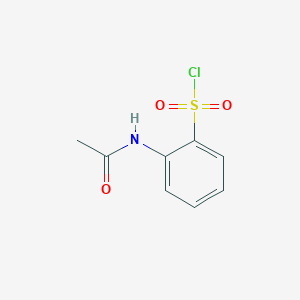

2-Acetamidobenzene-1-sulfonyl chloride has the molecular formula C₈H₈ClNO₃S and a molecular weight of 233.67 g/mol . Its IUPAC name, 4-acetamidobenzenesulfonyl chloride, reflects the substituents on the benzene ring: an acetamido group (-NHCOCH₃) at the para position and a sulfonyl chloride group (-SO₂Cl) at the ortho position . The compound’s structure is represented as:

Physicochemical Properties

Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Acetamidobenzene-1-sulfonyl Chloride

| Property | Value/Description | Source |

|---|---|---|

| CAS Registry Number | 121-60-8 | |

| Melting Point | 142–145°C | |

| Solubility | Soluble in chlorinated solvents | |

| Density | 1.52 g/cm³ | |

| Hazards | Causes severe skin/eye burns |

The compound’s crystalline solid form and reactivity with nucleophiles like amines and alcohols make it indispensable in sulfonylation reactions .

Synthesis Methodologies

Traditional Batch Synthesis

The conventional synthesis involves acetanilide and chlorosulfonic acid (ClSO₃H) in a two-step process:

-

Sulfonation: Acetanilide reacts with chlorosulfonic acid at 10–40°C to form p-acetamidobenzenesulfonic acid.

-

Chlorination: The sulfonic acid intermediate undergoes further reaction with excess chlorosulfonic acid at 70–100°C to yield the sulfonyl chloride .

This method, while effective, faces challenges such as exothermic side reactions and the need for excess chlorosulfonic acid, which complicates waste management .

Continuous Flow Reactor Approach

A patented two-stage continuous flow method (CN111039829B) addresses these limitations by utilizing a microchannel reactor with dual temperature zones :

-

Stage 1 (15–25°C): Sulfonation occurs under controlled conditions to favor para-substitution.

-

Stage 2 (70–80°C): Chlorination proceeds efficiently with minimized byproduct formation.

Table 2: Comparison of Synthesis Methods

| Parameter | Batch Method | Continuous Flow Method |

|---|---|---|

| Reaction Time | 1–2 hours | 45–120 seconds/stage |

| Chlorosulfonic Acid Use | Excess (3–5 equiv) | 1.1–3.0 equiv |

| Byproduct Formation | Moderate | Low |

| Scalability | Limited | High |

The continuous flow approach enhances heat transfer efficiency and reduces environmental impact, making it industrially preferable .

Mechanistic Insights

The synthesis mechanism involves electrophilic aromatic substitution followed by nucleophilic acyl substitution:

-

Sulfonation: Chlorosulfonic acid acts as an electrophile, attacking the benzene ring’s para position relative to the acetamido group.

-

Chlorination: The sulfonic acid intermediate reacts with additional chlorosulfonic acid, where the -SO₃H group is replaced by -SO₂Cl via a nucleophilic displacement .

The reaction’s regioselectivity is attributed to the electron-donating acetamido group, which directs electrophiles to the para position.

Applications in Pharmaceutical and Industrial Chemistry

Sulfonamide Antibiotics

2-Acetamidobenzene-1-sulfonyl chloride is a key intermediate in synthesizing sulfanilamide, the parent compound of sulfa drugs. Reaction with ammonia yields sulfanilamide, which inhibits bacterial dihydropteroate synthase :

Polymer and Dye Industries

The compound’s sulfonyl chloride group facilitates covalent bonding with polymers, enhancing properties like thermal stability and solubility. It also serves as a precursor for sulfonated dyes used in textiles .

Future Perspectives

Advances in continuous flow chemistry and green solvents are poised to improve the sustainability of 2-acetamidobenzene-1-sulfonyl chloride production . Ongoing research explores its utility in covalent organic frameworks (COFs) and targeted drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume